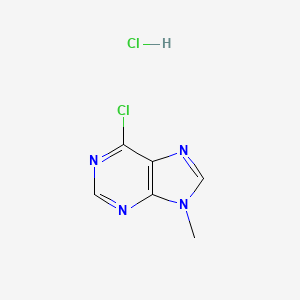
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroacetophenone with morpholine to form 2-(4-fluorophenyl)-2-morpholinoethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product, this compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Análisis De Reacciones Químicas
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Aplicaciones Científicas De Investigación
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(2-(4-Chlorophenyl)-2-morpholinoethyl)-3-phenylurea: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in chemical reactivity and biological activity.
1-(2-(4-Fluorophenyl)-2-piperidinoethyl)-3-phenylurea: The presence of a piperidinoethyl group instead of a morpholinoethyl group can affect the compound’s pharmacokinetic properties and target interactions.
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(4-methylphenyl)urea: The addition of a methyl group to the phenylurea moiety can influence the compound’s solubility and binding affinity to molecular targets.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-8-6-15(7-9-16)18(23-10-12-25-13-11-23)14-21-19(24)22-17-4-2-1-3-5-17/h1-9,18H,10-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOCHOWDGTXMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)


![4-(4-(benzyloxy)phenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2790515.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2790519.png)
![5,6-Dichloro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2790520.png)
![2-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2790523.png)

![4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole](/img/structure/B2790526.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide](/img/structure/B2790529.png)
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2790530.png)
![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
![N-(4-acetylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2790532.png)
